molecular formula C6H7N3O3 B8640134 3-(4-nitro-1H-pyrazol-1-yl)propanal

3-(4-nitro-1H-pyrazol-1-yl)propanal

Cat. No.: B8640134
M. Wt: 169.14 g/mol
InChI Key: WCZFLXCXICISRT-UHFFFAOYSA-N
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Description

3-(4-Nitro-1H-pyrazol-1-yl)propanal is a nitro-substituted pyrazole derivative featuring a propanal (aldehyde) functional group at the 1-position of the pyrazole ring. Pyrazole derivatives are widely studied for their diverse chemical reactivity and applications in pharmaceuticals, agrochemicals, and materials science . The nitro group at the 4-position of the pyrazole ring introduces strong electron-withdrawing effects, which can influence the compound’s stability, solubility, and reactivity.

Properties

Molecular Formula

C6H7N3O3

Molecular Weight

169.14 g/mol

IUPAC Name

3-(4-nitropyrazol-1-yl)propanal

InChI

InChI=1S/C6H7N3O3/c10-3-1-2-8-5-6(4-7-8)9(11)12/h3-5H,1-2H2

InChI Key

WCZFLXCXICISRT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NN1CCC=O)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 3-(4-nitro-1H-pyrazol-1-yl)propanal and related compounds:

Compound Core Structure Substituents Key Properties Applications/Reactivity
This compound Pyrazole + propanal 4-NO₂, 1-propanal High electrophilicity (nitro group), aldehyde reactivity Potential precursor for Schiff bases or heterocyclic synthesis; unexplored biological activity
2-Amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran-3,5-dicarbonitrile Pyrazole + pyran Amino, hydroxy, phenyl, cyano High polarity, hydrogen-bonding capacity Antimicrobial and antitumor activities reported for similar pyrazole-pyran hybrids
4-Aroyl-3-(4’-phenyl-1’H-pyrazol-3’-ylsulfonyl)-1H-pyrrole Pyrazole + pyrrole Sulfonyl, aroyl Strong electron-withdrawing sulfonyl group; planar structure Studied for catalytic and photophysical properties in organic electronics
1-{3-(4-Chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}propan-1-one Dihydropyrazole + ketone Chlorophenyl, isopropylphenyl, ketone Reduced aromaticity (dihydropyrazole); ketone functionality Anticancer and antioxidant activities demonstrated in pyrazoline derivatives
Propanal Aldehyde None (simple aldehyde) High volatility; atmospheric reactivity with OH radicals Atmospheric tracer; industrial solvent intermediate

Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups: The nitro group in this compound enhances electrophilicity compared to amino- or hydroxy-substituted pyrazoles (e.g., compound in ), which are more nucleophilic. This difference impacts reactivity in cross-coupling or cycloaddition reactions.

Aldehyde Functionality :

  • Unlike propanal alone, which undergoes rapid atmospheric oxidation , the aldehyde in this compound is sterically hindered by the pyrazole ring, likely reducing its volatility and enhancing stability.
  • In contrast, ketone-containing pyrazolines (e.g., ) exhibit lower reactivity toward nucleophiles compared to aldehydes, making them more stable in biological systems.

Synthetic Pathways :

  • The synthesis of this compound may involve nitro-substituted pyrazole precursors and aldehyde introduction via oxidation or formylation. Analogous methods include:

  • Diazomethane-mediated alkylation (as in ) for introducing sulfonyl groups.
  • Cyanoacetate/malononitrile condensations (as in ) for constructing fused pyran-pyrazole systems.

Adsorption and Catalytic Behavior: Propanal derivatives interact with transition metals (e.g., NiMoS catalysts) via di-sigma bonding (C–Ni and O–Mo), as seen in .

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